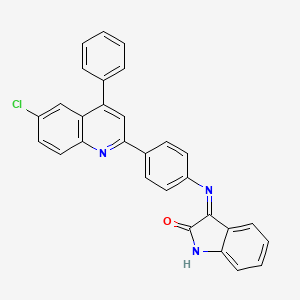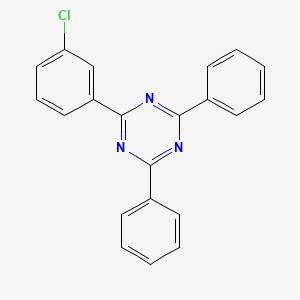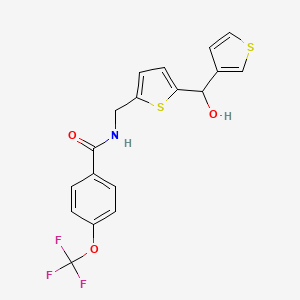![molecular formula C26H28N4O2 B2864092 5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide CAS No. 1251601-68-9](/img/structure/B2864092.png)
5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a novel compound that has been disclosed to inhibit JAK . It can be prepared as a pharmaceutical composition and may be used for the prevention and treatment of a variety of conditions in mammals including humans, such as inflammatory conditions, autoimmune diseases, proliferative diseases, transplantation rejection, diseases involving impairment of cartilage turnover, congenital cartilage malformations, and/or diseases associated with hypersecretion of IL6 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via a multicomponent reaction using lemon juice as an acidic catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Applications De Recherche Scientifique
Selective Human A3 Adenosine Receptor Antagonists
1,2,4-Triazolo[1,5-a]quinoxaline derivatives have been explored for their potential as human A3 adenosine receptor antagonists. This research has yielded compounds with significant potency and selectivity, offering insights into the structural and electrostatic requirements for receptor recognition and binding. These findings support the compounds' potential in designing new therapeutic agents targeting the human A3 adenosine receptor, with implications for treating various diseases (Catarzi et al., 2005).
Synthesis of Novel Selective AMPA Receptor Antagonists
The synthesis and biological evaluation of analogues of triazoloquinoxaline derivatives have revealed their activity as novel and selective AMPA receptor antagonists. This research contributes to the understanding of structure-activity relationships among these compounds, highlighting their potential in developing new treatments for neurological disorders (Catarzi et al., 2004).
Chemical Properties Exploration
Studies on nucleophilic reactions of related compounds have provided insights into their chemical behavior and reactivity. These findings are essential for further chemical modifications and the synthesis of novel derivatives with potential scientific and pharmacological applications (Hamby & Bauer, 1987).
Antimicrobial Activity
Research on quinoline derivatives containing an azole nucleus has shown good to moderate antimicrobial activity against a variety of microorganisms. These studies contribute to the search for new antimicrobial agents with potential applications in combating infectious diseases (Özyanik et al., 2012).
Anticancer Activity
The synthesis of 1,2,4-triazolo[4,3-a]quinoline-derived ureas and their evaluation for anticancer activity has identified compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research highlights the potential of these compounds as leads for developing new anticancer therapies (Reddy et al., 2015).
Mécanisme D'action
Orientations Futures
The compound’s potential for the prevention and treatment of various conditions suggests that it could be a promising area for future research . Further studies could focus on optimizing the compound’s structure to enhance its efficacy and reduce potential side effects. Additionally, more research is needed to fully understand the compound’s mechanism of action and to explore its potential applications in treating other diseases.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-16-30(17-13-18)24-26(28-15-14-27-24)32-21-9-6-20(7-10-21)25(31)29-23-11-8-19-4-2-3-5-22(19)23/h2-7,9-10,14-15,18,23H,8,11-13,16-17H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIGHBRRNQATHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2864014.png)
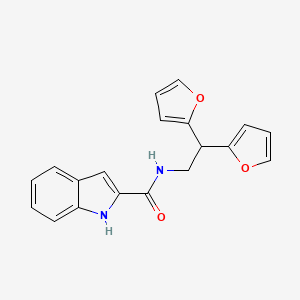
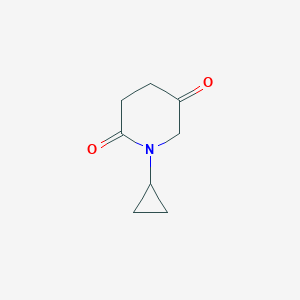
![3-allyl-5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864019.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2864020.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)
![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)
